N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an ethyl, fluoro, and methyl substitution on the pyrazole ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions: Introduction of the ethyl, fluoro, and methyl groups can be done using appropriate alkylating agents and halogenation reactions.
Coupling reactions: The final step involves coupling the substituted pyrazole with an amine group under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- N-[(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
Uniqueness
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1856070-19-3 |
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Molecular Formula |
C15H24FN5 |
Molecular Weight |
293.38 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C15H24FN5/c1-6-21-15(16)13(11(4)19-21)7-17-14-9-20(8-10(2)3)18-12(14)5/h9-10,17H,6-8H2,1-5H3 |
InChI Key |
VCJLGNODQJACBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CN(N=C2C)CC(C)C)F |
Origin of Product |
United States |
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